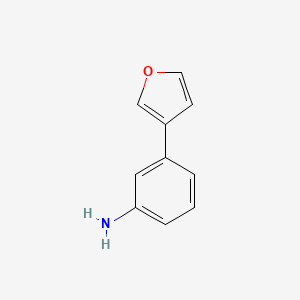![molecular formula C9H13NO B6241726 rac-(1R,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile CAS No. 2753004-97-4](/img/new.no-structure.jpg)
rac-(1R,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile: is a chiral compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core, which can be derived from norbornene or norbornadiene.
Functional Group Introduction: The hydroxymethyl and carbonitrile groups are introduced through a series of reactions, such as hydroboration-oxidation and cyanation.
Chiral Resolution: The racemic mixture can be resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde.
Reduction: The carbonitrile group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Chiral Catalysts: The chiral nature of the compound makes it useful in asymmetric synthesis.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Material Science: Used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved vary based on the biological context.
Comparison with Similar Compounds
- rac-(1R,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
- rac-(1R,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-amine
Uniqueness:
- Structural Features: The presence of both hydroxymethyl and carbonitrile groups in a bicyclic framework.
- Chirality: The compound’s chiral nature allows for enantioselective applications in synthesis and drug development.
Properties
CAS No. |
2753004-97-4 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



